Methoxymethyl 3,4,5-trihydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxymethyl 3,4,5-trihydroxybenzoate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of gallic acid and is characterized by the presence of methoxymethyl and trihydroxybenzoate groups. This compound is also known for its antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxymethyl 3,4,5-trihydroxybenzoate can be synthesized through the esterification of gallic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating gallic acid with methanol and a strong acid such as sulfuric acid to produce the ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Methoxymethyl 3,4,5-trihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Ester and ether derivatives.
Scientific Research Applications
Methoxymethyl 3,4,5-trihydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine: Its anti-inflammatory and antimicrobial properties are explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of methoxymethyl 3,4,5-trihydroxybenzoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparison with Similar Compounds
Methoxymethyl 3,4,5-trihydroxybenzoate is similar to other compounds such as:
Methyl gallate: Both compounds are esters of gallic acid and exhibit similar antioxidant properties.
Ethyl gallate: Similar in structure but with an ethyl group instead of a methoxymethyl group.
Propyl gallate: Another ester of gallic acid with a propyl group.
Uniqueness: this compound is unique due to its specific methoxymethyl group, which imparts distinct chemical and biological properties compared to other gallate esters .
Properties
CAS No. |
194229-36-2 |
---|---|
Molecular Formula |
C9H10O6 |
Molecular Weight |
214.17 g/mol |
IUPAC Name |
methoxymethyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C9H10O6/c1-14-4-15-9(13)5-2-6(10)8(12)7(11)3-5/h2-3,10-12H,4H2,1H3 |
InChI Key |
AUHVUFMIBKNZMJ-UHFFFAOYSA-N |
Canonical SMILES |
COCOC(=O)C1=CC(=C(C(=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.